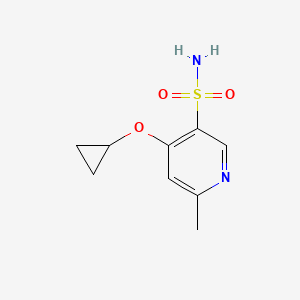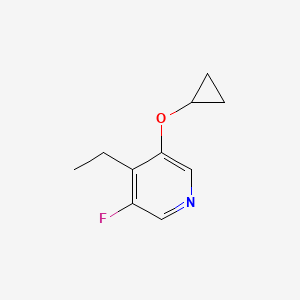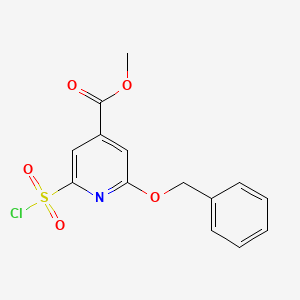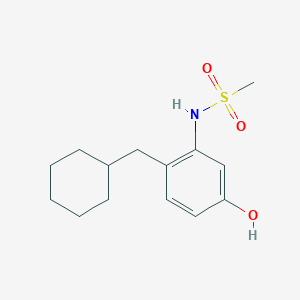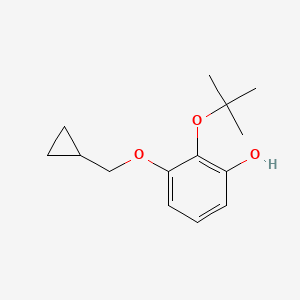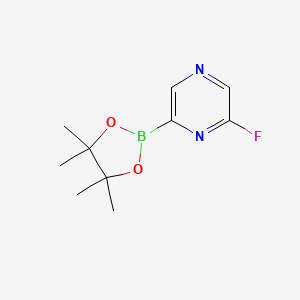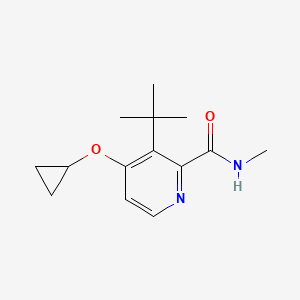
3-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is known for its high purity, typically not less than 98% . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and consistency .
Analyse Des Réactions Chimiques
3-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide is used in a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used to study the effects of various chemical modifications on biological systems. In medicine, it is used in the development of new drugs and therapeutic agents. In industry, it is used in the production of various chemical products .
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and the biological system being studied. Generally, it exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
3-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide can be compared with other similar compounds, such as 4-Tert-butyl-3-cyclopropoxy-N-methylpicolinamide . These compounds share similar chemical structures but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and applications .
Similar Compounds:Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
3-tert-butyl-4-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)11-10(18-9-5-6-9)7-8-16-12(11)13(17)15-4/h7-9H,5-6H2,1-4H3,(H,15,17) |
Clé InChI |
HEZOBDPIMVYMKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CN=C1C(=O)NC)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



